molecular formula C12H14N4O2 B2493681 4-Amino-3-[(1-methylimidazol-2-yl)methylamino]benzoic acid CAS No. 1546311-10-7

4-Amino-3-[(1-methylimidazol-2-yl)methylamino]benzoic acid

Cat. No. B2493681
CAS RN: 1546311-10-7
M. Wt: 246.27
InChI Key: PIORRKLJTZCUBH-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-Amino-3-[(1-methylimidazol-2-yl)methylamino]benzoic acid and its derivatives can be synthesized through multiple-step chemical processes. One approach involves the regioselective amidomethylation of 4-aminobenzoic acid, leading to the formation of novel amino acids and peptides. This method highlights the compound's potential as a scaffold for combinatorial chemistry and peptidomimetic synthesis, demonstrating its versatility and utility in organic synthesis (Pascal et al., 2000).

Molecular Structure Analysis

Molecular structure analysis through techniques such as X-ray crystallography reveals detailed information about the compound's geometry and electronic structure. The planar, conjugated, and aromatic nature of related compounds, as evidenced in structural studies, provides insights into their chemical behavior and reactivity (Afshar et al., 1987).

Chemical Reactions and Properties

The compound's functional groups enable it to participate in various chemical reactions, including cyclocondensation and coupling reactions. These reactions are foundational in the synthesis of heterocyclic compounds and novel amino acids, illustrating the compound's role in generating bioactive molecules with potential therapeutic applications (Hranjec et al., 2012; Pascal et al., 2000).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and stability, are crucial for its handling and application in chemical synthesis. While specific data on this compound may not be readily available, related studies on benzimidazole derivatives offer valuable insights into the factors influencing these properties, including the impact of substituents on solubility and stability (Ife et al., 1989).

Chemical Properties Analysis

The chemical properties, such as reactivity, acid-base behavior, and interaction with nucleophiles or electrophiles, are defined by the compound's molecular structure. Studies on similar molecules highlight the role of electron-donating and withdrawing groups in modulating these properties, offering a foundation for understanding the reactivity and potential applications of this compound in organic synthesis and drug design (Ife et al., 1989).

Scientific Research Applications

DNA Interaction and Chromosome Analysis

Compounds related to "4-Amino-3-[(1-methylimidazol-2-yl)methylamino]benzoic acid" have been studied for their ability to bind to the minor groove of double-stranded DNA. Specifically, Hoechst 33258, a bis-benzimidazole derivative, is known for its specificity for AT-rich sequences and is widely used as a fluorescent DNA stain for chromosome and nuclear staining in plant cell biology, as well as in the analysis of nuclear DNA content values via flow cytometry (Issar & Kakkar, 2013).

Pharmacological Properties of Mannich Bases

Mannich base derivatives of benzimidazoles, which could be structurally related to the compound , exhibit a wide range of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, antiviral, and anthelmintic properties. These derivatives play a crucial role in the medical field, encouraging the development of novel, potent, and clinically significant compounds (Sethi et al., 2015).

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives, closely related to the core structure of "this compound", have been reviewed for their antitumor activities. Certain derivatives have advanced to preclinical testing stages, showcasing the potential for new antitumor drugs and compounds with diverse biological properties (Iradyan et al., 2009).

Synthetic Approaches for Benzimidazoles

The synthesis of benzimidazoles and related compounds has significant implications in medicinal chemistry due to their diverse biological activities. A review of methods for synthesizing benzimidazoles, quinoxalines, and benzo[diazepines highlights the importance of these compounds in drug discovery and development (Ibrahim, 2011).

Methylglyoxal Mitigation and Bioactivity

Studies on methylglyoxal, a compound structurally distinct but relevant due to its interaction with amino acids and nucleotides, have implications for understanding the biological roles and potential therapeutic applications of a wide range of molecules, including "this compound" derivatives. Methylglyoxal's formation, transformation, and mitigation in foods, as well as its bioactivity, offer insights into the complex interactions of these compounds within biological systems (Zheng et al., 2020).

Mechanism of Action

Safety and Hazards

While amino acids are generally safe and necessary for life, some can be hazardous in large amounts or under certain conditions . Always handle chemicals with appropriate safety precautions.

Future Directions

Research into amino acids is ongoing, with scientists exploring their roles in health and disease, their potential use in therapeutics, and their behavior under various conditions .

properties

IUPAC Name

4-amino-3-[(1-methylimidazol-2-yl)methylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-16-5-4-14-11(16)7-15-10-6-8(12(17)18)2-3-9(10)13/h2-6,15H,7,13H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIORRKLJTZCUBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CNC2=C(C=CC(=C2)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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